2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline
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Overview
Description
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a fused ring system combining thiophene and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline typically involves the coupling of 2-haloquinoxalines with functionally substituted alkynes, followed by cyclization reactions. For example, the palladium (0)-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by bromination and reaction with disodium trithiocarbonate, can yield the desired thienoquinoxaline derivatives . Another method involves the use of microwave-assisted reactions in xylene to achieve the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.
Major Products
The major products formed from these reactions include various substituted thienoquinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug design and development due to its unique electronic properties.
Industry: Utilized in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it suitable for use in electronic devices. The presence of the thiophene and quinoxaline moieties allows for extended π-conjugation, which facilitates efficient charge transport and enhances the material’s electronic performance .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties and applications in organic electronics.
Thieno[3,2-b]thiophene: A related compound with applications in semiconductors and optoelectronic devices.
2,3-Di(thiophen-2-yl)quinoxaline:
Uniqueness
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is unique due to its specific fused ring system, which provides a distinct electronic structure and properties. This uniqueness makes it particularly valuable for applications requiring high charge mobility and stability, such as in advanced organic electronic devices.
Properties
CAS No. |
922145-22-0 |
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Molecular Formula |
C14H8N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-thiophen-2-ylthieno[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N2S2/c1-2-5-10-9(4-1)15-11-8-13(18-14(11)16-10)12-6-3-7-17-12/h1-8H |
InChI Key |
WCDNNBVWPJPKBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C4=CC=CS4 |
Origin of Product |
United States |
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